molecular formula C14H15BrN2O2 B2784529 Tert-butyl 6-bromoquinolin-2-ylcarbamate CAS No. 1312611-18-9

Tert-butyl 6-bromoquinolin-2-ylcarbamate

Cat. No.: B2784529
CAS No.: 1312611-18-9
M. Wt: 323.19
InChI Key: AWAIMQTZPVJZPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-bromoquinolin-2-ylcarbamate is a chemical compound with the molecular formula C14H15BrN2O2 It is characterized by a quinoline ring substituted with a bromine atom at the 6-position and a tert-butyl carbamate group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-bromoquinolin-2-ylcarbamate typically involves the bromination of quinoline derivatives followed by the introduction of the tert-butyl carbamate group. One common method includes the bromination of 2-quinolinol using bromine or N-bromosuccinimide (NBS) under controlled conditions to obtain 6-bromo-2-quinolinol. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 6-bromoquinolin-2-ylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-aminoquinoline derivatives, while oxidation reactions can lead to quinoline N-oxides.

Scientific Research Applications

Tert-butyl 6-bromoquinolin-2-ylcarbamate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 6-bromoquinolin-2-ylcarbamate is not well-defined in the literature. its derivatives, particularly those with bioactive properties, often interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The quinoline ring system is known to intercalate with DNA, inhibit topoisomerases, and modulate various signaling pathways, contributing to its biological activity.

Comparison with Similar Compounds

    6-Bromoquinoline: Lacks the tert-butyl carbamate group but shares the bromine substitution on the quinoline ring.

    Tert-butyl 2-quinolylcarbamate: Similar structure but without the bromine atom.

    Quinoline-2-carbamate derivatives: Various derivatives with different substituents on the quinoline ring.

Uniqueness: Tert-butyl 6-bromoquinolin-2-ylcarbamate is unique due to the presence of both the bromine atom and the tert-butyl carbamate group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile modifications and applications in different fields of research .

Properties

IUPAC Name

tert-butyl N-(6-bromoquinolin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-12-7-4-9-8-10(15)5-6-11(9)16-12/h4-8H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAIMQTZPVJZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.